tungsten(VI) iodide
Description
Tungsten(VI) iodide complexes, particularly octahedral cluster compounds of the type $ \text{(TBA)}2[\text{W}6\text{I}8\text{L}6] $ (where TBA = tetrabutylammonium and L = organic/inorganic ligands), exhibit unique photophysical and photochemical properties. These compounds are synthesized via ligand exchange reactions starting from precursors like $ \text{W}6\text{I}{22} $, which is dissolved in acetone and reacted with silver salts (e.g., Ag(C$7$H$7$SO$3$) or Ag(CF$3$COO)) to replace terminal iodide ligands . The resulting clusters feature a $ [\text{W}6\text{I}8]^{2+} $ core with six terminal ligands, enabling stability in organic solvents and silicone matrices .
Key properties include:
- Photoluminescence: Broad emission bands in the red/near-infrared region (660–678 nm) due to triplet-state transitions .
- Oxygen Sensitivity: Luminescence quenching by molecular oxygen, making them suitable for oxygen-sensing applications .
- Singlet Oxygen Generation: Upon irradiation, these clusters produce reactive oxygen species (ROS), including singlet oxygen ($^1\text{O}2$) and superoxide ($\text{O}2^-$), which are critical for photodynamic inactivation (PDI) of microbes .
Properties
CAS No. |
13701-86-5 |
|---|---|
Molecular Formula |
Br6W |
Molecular Weight |
663.3 g/mol |
IUPAC Name |
hexabromotungsten |
InChI |
InChI=1S/6BrH.W/h6*1H;/q;;;;;;+6/p-6 |
InChI Key |
OQVJXQJWYQNWTI-UHFFFAOYSA-H |
Canonical SMILES |
Br[W](Br)(Br)(Br)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Direct Halide Exchange Reaction
One of the most efficient and recently developed methods for synthesizing tungsten iodides, including this compound, involves a halide exchange reaction between tungsten(VI) chloride (WCl6) and silicon tetraiodide (SiI4). This method proceeds in a closed glass vessel at moderate temperatures (approximately 120–150 °C) and yields tungsten iodide cluster compounds that can be precursors to this compound.
Reaction:
$$ \text{WCl}6 + \text{SiI}4 \rightarrow \text{W}3\text{I}{12} + \text{byproducts} $$The product W3I12 contains trinuclear tungsten clusters and can be thermally converted to higher nuclearity clusters or tungsten iodides at elevated temperatures.
- This method is notable for its efficiency and the ability to produce tungsten iodides in larger quantities compared to traditional routes.
- The reaction conditions are mild, and the products are stable in air, facilitating further chemical manipulation.
Reaction of Tungsten Chlorides with Hydroiodic Acid (HI)
Another classical approach to preparing tungsten iodides involves the reaction of tungsten chlorides with hydroiodic acid. This method can yield tungsten(IV) iodide (WI4) and is adaptable for this compound synthesis under controlled conditions.
-
- From tungsten(VI) chloride:
$$ \text{WCl}6 + 6 \text{HI} \rightarrow \text{WI}4 + 6 \text{HCl} + \text{I}_2 $$ - From tungsten(IV) chloride:
$$ \text{WCl}4 + 4 \text{HI} \rightarrow \text{WI}4 + 4 \text{HCl} $$
- From tungsten(VI) chloride:
These reactions require careful control of stoichiometry and temperature to avoid reduction of tungsten(VI) to tungsten(IV) or lower oxidation states.
- The release of iodine (I2) as a byproduct indicates partial reduction during the halide exchange.
Solid-State Thermal Decomposition and Cluster Formation
Thermal treatment of tungsten iodide clusters at elevated temperatures (above 150 °C) leads to self-reduction and formation of different tungsten iodide phases, including this compound. The nucleation and growth of tungsten iodide clusters involve complex solid-state reactions.
- Starting from precursors such as W3I12 or W6I22, controlled heating can yield this compound.
- The process involves stepwise cluster transformations and aggregation of octahedral tungsten iodide units.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Conditions | Product Characteristics | Advantages | Limitations |
|---|---|---|---|---|---|
| Halide Exchange (WCl6 + SiI4) | WCl6, SiI4 | 120–150 °C, closed vessel | W3I12 cluster, precursor to WI6 | Efficient, scalable, mild temp | Requires SiI4, cluster intermediates |
| Reaction with Hydroiodic Acid | WCl6 or WCl4, HI | Controlled temperature, solution | WI4 (tungsten(IV) iodide) | Simple reagents | Partial reduction, iodine byproduct |
| Thermal Decomposition of Clusters | Preformed W3I12 or W6I22 clusters | Elevated temperature (>150 °C) | Higher nuclearity tungsten iodides | Allows cluster control | Complex solid-state reactions |
| Ligand Exchange on Clusters | Preformed tungsten iodide clusters | Solution, silver salts | Functionalized tungsten iodide clusters | Versatile functionalization | Not direct WI6 synthesis |
Research Data and Analysis
Thermal Behavior and Stability
Reaction Yields and Purity
Chemical Reactions Analysis
Halide Exchange Reaction
A key method involves reacting tungsten hexachloride (WCl₆) with silicon tetraiodide (SiI₄) at moderate temperatures (120–150°C) in a closed glass vessel. This produces trinuclear clusters like W₃I₁₂ (W₃I₈·2I₂) and W₃I₉ (W₃I₈·½I₂), which serve as precursors for other metal-rich tungsten iodides .
Solid-State Reaction Pathway
The reaction of tungsten hexacarbonyl (W(CO)₆) with iodine at elevated temperatures (140–550°C) yields a series of binary tungsten iodides, including [W₆I₁₄]²⁻ and [W₆I₁₂] . The process involves CO gas release and cluster nucleation, with iodine stoichiometry influencing the final product .
| Reaction Type | Reactants | Temp (°C) | Products | Key Features |
|---|---|---|---|---|
| Halide Exchange | WCl₆ + SiI₄ | 120–150 | W₃I₁₂, W₃I₉ | Air-stable trinuclear clusters |
| Solid-State Reaction | W(CO)₆ + I₂ | 140–550 | [W₆I₁₄]²⁻, W₆I₁₂ | CO gas evolution, cluster growth |
Reduction to Tungsten(IV)
A tungsten(VI) dioxido complex [WO₂(6-MePyS)₂] reacts with trimethylphosphine (PMe₃) to form a phosphine-stabilized tungsten(IV) oxido complex [WO(6-MePyS)₂(PMe₃)₂]. This reduction enables dioxygen activation, with partial PMe₃ dissociation creating a vacant coordination site for O₂ binding .
Self-Reduction in Tungsten Iodides
Trinuclear clusters like W₃I₁₂ undergo self-reduction at increasing temperatures, forming octahedral clusters such as W₆I₁₂ . This process highlights the dynamic redox behavior of tungsten iodides under thermal stress .
Terminal Iodide Replacement
Solutions of (TBA)₂[W₆I₈I₆] react with silver salts (e.g., Ag(C₇H₇SO₃)) to replace terminal iodide ligands with functional groups like sulfonate or triflate. This yields ligand-substituted clusters such as (TBA)₂[W₆I₈(C₇H₇SO₃)₆] , enabling solubility in organic solvents .
Benzonitrile Incorporation
Solvothermal reaction of Cs₂W₆I₁₄ with ZnI₂ and benzonitrile produces [W₆I₁₂(NCC₆H₅)₂] . The cluster exhibits red-to-orange photoluminescence and high thermal stability (>400°C), with no hydrolysis observed in water .
Trinuclear vs. Octahedral Clusters
-
W₃I₁₂ : A trinuclear cluster with a [W₃I₈] core, stable in air and serving as a precursor for larger clusters .
-
[W₆I₁₄]²⁻ : A face-capped octahedral cluster formed via solid-state reactions, with iodine-rich coordination .
| Cluster Type | Core Structure | Stability | Applications |
|---|---|---|---|
| Trinuclear (W₃I₁₂) | [W₃I₈] | Air-stable | Precursor for larger clusters |
| Octahedral ([W₆I₁₄]²⁻) | Face-capped octahedron | High thermal | Material synthesis |
Photocatalytic Activity
[W₆I₁₂(NCC₆H₅)₂] acts as a photocatalyst for the decomposition of rhodamine B in water, leveraging its luminescent properties .
Stability in Silicone Composites
Clusters like (TBA)₂[W₆I₈(C₇H₇SO₃)₆]@silicone exhibit minimal emission shifts (660–662 nm) over six months, demonstrating long-term photostability .
Dioxygen Activation
The tungsten(IV) complex [WO(6-MePyS)₂(PMe₃)₂] activates O₂ via σ-type interactions, forming intermediates that oxidize PMe₃ to OPMe₃. This highlights a non-classical pathway for oxygen activation .
Ligand Substitution Pathways
Solvothermal reactions with benzonitrile involve iodide displacement, forming robust clusters with hydrogen-bonded networks for enhanced stability .
Scientific Research Applications
Tungsten(VI) iodide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including photocatalytic reactions.
Biology: this compound clusters have been studied for their antibacterial and antifungal properties.
Medicine: Research is ongoing into its potential use in photodynamic therapy for treating infections.
Industry: It is used in the production of high-performance materials and coatings due to its unique properties.
Mechanism of Action
The mechanism of action of tungsten(VI) iodide involves its ability to participate in redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its high oxidation state allows it to interact with various molecular targets, facilitating electron transfer processes that drive chemical transformations.
Comparison with Similar Compounds
Photophysical Properties
Notes:
- Tungsten clusters exhibit higher quantum yields in silicone due to reduced oxygen quenching compared to solutions .
- Molybdenum clusters show slower decay times but rapid hydrolysis in silicone, reducing photostability .
Chemical Stability and Degradation
- Tungsten Clusters : Minimal emission shifts ($ \Delta \lambda < 2 \, \text{nm} $) in silicone over six months, indicating high hydrolytic stability .
- Molybdenum Clusters : Significant red shifts ($ \Delta \lambda \approx 13 \, \text{nm} $) due to ligand substitution or hydrolysis, limiting their practical use .
- Chloride Analogues : Less studied, but $ \text{W}6\text{Cl}8 $-based clusters are typically less stable in humid environments .
Antimicrobial and Photodynamic Efficiency
Mechanistic Insights :
- Tungsten clusters generate longer-lived ROS ($ \text{O}2^- $), enhancing microbial inactivation compared to molybdenum’s transient $^1\text{O}2$ .
- The trifluoroacetate ligand in $ \text{(TBA)}2[\text{W}6\text{I}8(\text{CF}3\text{COO})6] $ improves oxygen permeability, boosting $^1\text{O}2$ lifetime .
Biological Activity
Tungsten(VI) iodide (WO₂I₂) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antiviral, antibacterial, and photocatalytic applications. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.
Overview of this compound
This compound is a transition metal compound that exhibits unique properties due to its combination of tungsten and iodine. Its structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and materials science.
Antiviral Activity
Research has shown that tungsten-based heteropoly compounds, including those containing tungsten(VI), exhibit significant antiviral properties. These compounds can inhibit a range of RNA viruses, such as vesicular stomatitis virus (VSV), murine leukemia sarcoma virus (MLSV), and polioviruses. The mechanisms underlying this activity include:
- Blocking Viral Entry : Tungsten heteropoly compounds may act as physical barriers at the cell surface, preventing viral adsorption and penetration into host cells. This is attributed to their polyanionic nature, similar to heparin and dextran sulfate, which are known to block virus entry .
- Interferon Induction : Some studies have reported that tungsten compounds can induce the production of interferon-gamma (IFN-γ), enhancing the immune response against viral infections .
Antibacterial and Antifungal Properties
This compound has also demonstrated antibacterial and antifungal activities. A study on tungsten iodide clusters showed light-induced antibacterial properties against various pathogens. The effectiveness was attributed to the generation of reactive oxygen species (ROS) upon light activation, which can damage microbial cell structures .
Photocatalytic Applications
The photocatalytic properties of this compound are noteworthy. Recent advancements have led to the development of nanocomposites that incorporate tungsten(VI) oxide-iodide with other materials like polypyrrole. These composites have shown promise in applications such as:
- Hydrogen Generation : The WO₂I₂/polypyrrole nanocomposite exhibits high efficiency in photocathodic reactions for green hydrogen generation under visible light irradiation .
- Degradation of Organic Pollutants : Tungsten-based photocatalysts have been effective in degrading organic pollutants, showcasing their potential for environmental applications .
Case Studies
- Antiviral Efficacy :
- Antibacterial Activity :
- Photocatalytic Performance :
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing tungsten(VI) iodide (WI₆) and its derivatives, and how do reaction conditions influence yield?
this compound (WI₆) is synthesized via direct reaction of tungsten metal with iodine gas under controlled conditions. Advanced derivatives like (TBA)₂[W₆I₈L₆] (TBA = tetrabutylammonium) are prepared by ligand substitution, where Cs₂[W₆I₁₄] is converted to soluble (TBA)₂[W₆I₈I₆], followed by reaction with silver salts (e.g., AgC₇H₇SO₃) to replace terminal iodide ligands . Key factors include solvent choice (e.g., dichloromethane), reaction time, and stoichiometric ratios to avoid incomplete ligand exchange. Yield optimization requires monitoring via UV-vis spectroscopy and X-ray diffraction for structural confirmation.
Q. How are the structural and photophysical properties of this compound clusters characterized?
Structural characterization employs single-crystal X-ray diffraction to confirm octahedral [W₆I₈] cluster cores with terminal ligands. Photophysical analysis includes:
- Emission spectra : Broad red emission bands (e.g., 660–678 nm) from spin-triplet states under 400 nm excitation .
- Lifetime measurements : Oxygen-dependent phosphorescence quenching (e.g., 24 ms in N₂ vs. 11.9 ms in O₂ for (TBA)₂[W₆I₈(C₇H₇SO₃)₆]) .
- Quantum yield (Φ) : Determined using integrating spheres, with higher Φ in silicone matrices due to reduced oxygen quenching compared to solution .
Advanced Research Questions
Q. How do discrepancies in photodynamic inactivation (PDI) efficiency arise between tungsten and molybdenum iodide clusters, and what methodologies resolve these contradictions?
Despite similar oxygen-quenching behavior, (TBA)₂[W₆I₈L₆]@silicone exhibits higher PDI activity against multidrug-resistant bacteria (e.g., S. aureus, P. aeruginosa) than molybdenum analogs. This discrepancy arises from:
- Reactive oxygen species (ROS) diversity : Tungsten clusters generate both singlet oxygen (¹O₂) and superoxide ions (O₂⁻), which have longer lifetimes in biological matrices .
- Degradation kinetics : Molybdenum clusters hydrolyze faster in silicone, reducing their stability and ROS output . Methodological resolution: Use electron paramagnetic resonance (EPR) to quantify ROS types and time-resolved spectroscopy to track cluster stability during PDI assays.
Q. What experimental design considerations are critical for encapsulating this compound clusters in silicone matrices for long-term applications?
Encapsulation in silicone requires:
- Oxygen permeability : Use room-temperature vulcanized (RTV) silicone for high O₂ diffusion, essential for ¹O₂ generation .
- Cluster stability : Pre-dissolve clusters in dichloromethane to prevent hydrolysis before silicone polymerization .
- Matrix compatibility : Avoid polar silicone additives (e.g., methyl groups) that disrupt cluster-photophysical properties. Validation: Monitor emission spectra pre/post-encapsulation and conduct accelerated aging tests under UV light to assess degradation.
Q. How can researchers address contradictory reports on the quantum yield (Φ) of tungsten iodide clusters in different environments?
Φ variations arise from environmental factors (e.g., O₂ concentration, matrix rigidity). For example:
Data Contradiction Analysis
Q. Why do some studies report red-shifted emission peaks for tungsten clusters in silicone, while others do not?
Red shifts (e.g., 660 nm → 731 nm for (TBA)₂[Mo₆I₈(C₇H₇SO₃)₆]@silicone) occur due to:
- Cluster degradation : Hydrolysis or ligand substitution in humid environments forms hydroxo/aquo species .
- Matrix interactions : Silanol groups in silicone may perturb the cluster’s electronic structure. Resolution: Conduct post-encapsulation FT-IR and XPS analyses to detect ligand changes and control humidity during synthesis.
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing ligand-substituted tungsten iodide clusters?
- Ligand exchange : Use AgNO₃ to precipitate iodide ions, ensuring complete substitution.
- Purification : Centrifuge at 10,000 rpm to remove AgI byproducts, followed by solvent evaporation under reduced pressure .
- Characterization : Validate purity via elemental analysis and compare emission lifetimes with literature values .
Q. How should researchers design comparative studies to evaluate the antimicrobial efficacy of tungsten clusters?
- Control groups : Include unencapsulated clusters, pure silicone, and dark (no light) conditions.
- Microbial strains : Test Gram-positive (S. aureus), Gram-negative (P. aeruginosa), and fungal (C. albicans) models .
- Metrics : Calculate colony-forming units (CFUs) and log reduction values with 95% confidence intervals (p=0.95) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
